Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions . The reaction typically requires the use of solvents like ethanol and catalysts such as triethylamine. The reaction mixture is usually refluxed for several hours to ensure complete conversion of reactants to the desired product.
Chemical Reactions Analysis
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . In cancer cells, it may interfere with cell division and induce apoptosis, resulting in anticancer activity .
Comparison with Similar Compounds
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and in the treatment of glaucoma.
Bismerthiazol: Used as a pesticide with antibacterial activity.
Thiodiazole-copper: Another pesticide with broad-spectrum activity against plant pathogens.
Properties
Molecular Formula |
C17H19N5O4S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19N5O4S2/c1-3-26-14(23)12-11(8-27-17-22-21-15(18)28-17)19-16(24)20-13(12)9-5-4-6-10(7-9)25-2/h4-7,13H,3,8H2,1-2H3,(H2,18,21)(H2,19,20,24) |
InChI Key |
ARNVFMBQJXDDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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